1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based compound featuring a sulfonylated aromatic ring and an acetylated piperazine moiety.
Properties
IUPAC Name |
1-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOYEPUQZFJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorobenzene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related piperazine-ethanone derivatives:
*Inferred from structural similarity to lévokétoconazole.
Key Observations:
- Structural Diversity : The target compound’s 3-ethoxy-4-fluorobenzenesulfonyl group is unique among analogs, which commonly feature benzyl, benzoyl, or simpler sulfonyl substituents (e.g., 4-chlorobenzenesulfonyl in ).
- Biological Activity : While QD10/QD17 exhibit dual histamine H3 receptor binding and antioxidant activity , the target compound’s benzenesulfonyl group may favor interactions with enzymes like cortisol synthase, similar to lévokétoconazole .
Pharmacological and Functional Insights
Serotonin Receptor Interactions
Piperazine derivatives often target serotonin receptors (e.g., 5-HT6 in ). The target compound’s sulfonyl group may mimic endogenous ligands, though its ethoxy-fluoro substitution could reduce affinity compared to simpler arylpiperazines (e.g., 4-fluorophenyl derivatives in ).
Enzyme Inhibition Potential
The cortisol synthesis inhibitor lévokétoconazole shares a piperazine-acetyl core with the target compound but incorporates a dioxolane-imidazole moiety for enzyme binding . The target’s benzenesulfonyl group may interact with cytochrome P450 enzymes, though further studies are needed.
Antioxidant Activity
Compounds like QD3 (4-fluorobenzoylphenoxypropyl) exhibit antioxidant properties due to radical-scavenging substituents . The target compound lacks such groups, suggesting a different mechanism of action.
Biological Activity
1-[4-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an ethoxy group, a fluorinated aromatic moiety, and a sulfonyl group. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Preliminary studies suggest that compounds with similar structures exhibit a variety of biological activities such as:
- Anticancer Activity : Compounds containing piperazine and sulfonyl groups have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Similar derivatives have demonstrated effectiveness against various bacterial strains.
- Neuroactive Properties : Some analogs have been investigated for their effects on neurotransmitter systems.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models are useful for predicting the biological activity based on structural features. The specific combination of ethoxy and fluoro groups in this compound may enhance solubility and bioavailability compared to other similar compounds, potentially leading to improved pharmacological profiles.
Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine ring with sulfonamide | Anticancer |
| Compound B | Sulfonamide group with piperazine | Antimicrobial |
| Compound C | Furan moiety with different substituents | Neuroactive |
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of piperazine derivatives. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Properties
Research conducted by Yancheva et al. (2007) evaluated the antibacterial activity of piperazine-based compounds. The findings showed that certain derivatives had potent activity against Escherichia coli, suggesting that modifications in the sulfonyl group could enhance antimicrobial efficacy.
Study 3: Neuroactive Effects
In a neuropharmacological study, compounds structurally related to this compound were tested for their effects on serotonin receptors. Results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing potential therapeutic benefits for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
